

An In-depth Technical Guide on the Chemical Properties and Structure of Ferrugine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrugine, a tropane alkaloid first isolated from the Australian rainforest tree Darlingia **ferrugine**a, presents a unique chemical scaffold that has garnered interest in the field of natural product chemistry. This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of **Ferrugine**. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its isolation and synthesis, and an exploration of its known, albeit limited, biological context. This document aims to serve as a foundational resource for researchers and professionals involved in natural product synthesis, pharmacology, and drug development.

Chemical Structure and Properties

Ferrugine is chemically known as (1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl) (phenyl)methanone. Its structure features a tropane core with a benzoyl group attached at the C-2 position in an α -configuration.[1]

Table 1: Chemical and Physical Properties of Ferrugine



Property	Value	Reference(s)
IUPAC Name	(1R,2S,5S)-8-methyl-8- azabicyclo[3.2.1]octan-2-yl) (phenyl)methanone	[1]
Molecular Formula	C15H19NO	[1]
Molecular Weight	229.32 g/mol	[2]
Appearance	Powder	[3]
Melting Point	Data not available	
Boiling Point	Data not available	_
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Specific Rotation	[α]D ¹⁹ = +55° (c, in CHCl ₃)	[1]

Spectroscopic Data

The structural confirmation of **Ferrugine** has been primarily achieved through spectroscopic methods. While the original detailed spectral data from its initial isolation is not readily available in public databases, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds. Commercial suppliers of **Ferrugine** often provide quality control data which includes NMR and MS.[4]

Table 2: Expected Spectroscopic Data for Ferrugine

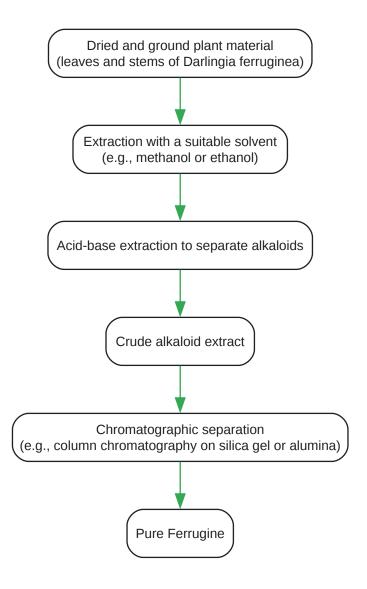


Technique	Expected Observations	
¹H NMR	Signals corresponding to the tropane ring protons, the N-methyl group, and the aromatic protons of the benzoyl group. The proton at C-2, being adjacent to the carbonyl group, would likely appear as a downfield multiplet.	
¹³ C NMR	Resonances for all 15 carbon atoms, including the characteristic carbonyl carbon signal (around 190-200 ppm), signals for the aromatic carbons, and distinct signals for the carbons of the bicyclic tropane core.	
Mass Spectrometry	A molecular ion peak (M+) at m/z 229, corresponding to the molecular weight of Ferrugine. Fragmentation patterns would likely involve cleavage of the benzoyl group and fragmentation of the tropane ring.	

Experimental Protocols Isolation of Ferrugine from Darlingia ferruginea

The initial isolation of **Ferrugine** was reported by Bick et al. from the leaves and stems of Darlingia **ferrugine**a.[5] The general procedure for isolating alkaloids from plant material typically involves the following steps:





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Figure 1: General workflow for the isolation of **Ferrugine**.

A detailed protocol would involve:

- Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent like methanol.
- Acid-Base Extraction: The resulting extract is concentrated, and then subjected to an acidbase extraction. The extract is acidified to protonate the alkaloids, making them watersoluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is subsequently basified to deprotonate the alkaloids,

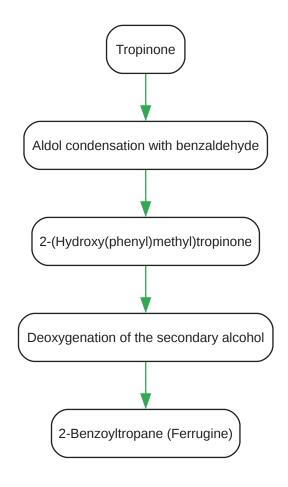


which are then extracted into an immiscible organic solvent like dichloromethane or chloroform.

• Chromatography: The crude alkaloid extract is then purified using chromatographic techniques, such as column chromatography over silica gel or alumina, eluting with a gradient of solvents to isolate the individual alkaloids, including **Ferrugine**.

Total Synthesis of (±)-Ferrugine

A total synthesis of racemic **Ferrugine** has been described, providing a chemical route to this natural product. The following is a summary of a synthetic approach:



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Figure 2: A simplified synthetic pathway to **Ferrugine**.

A more detailed experimental procedure, based on reported syntheses, would involve:



- Aldol Condensation: Tropinone is reacted with benzaldehyde in the presence of a base to form the aldol addition product, 2-(hydroxy(phenyl)methyl)tropinone.
- Deoxygenation: The resulting secondary alcohol is then deoxygenated. This can be achieved through various methods, such as conversion to a tosylhydrazone followed by reduction.
- Purification: The final product, (±)-**Ferrugine**, is purified by chromatography.

Biological Activity and Signaling Pathways

The pharmacological profile of **Ferrugine** is not well-documented in publicly available literature. Much of the reported biological activity for compounds from Darlingia **ferrugine** has focused on the related alkaloid, Ferruginine. Ferruginine is known to be an agonist of nicotinic acetylcholine receptors (nAChRs).[6]

Given the structural similarity of **Ferrugine** to other tropane alkaloids, it is plausible that it may interact with the central and peripheral nervous systems. Tropane alkaloids are known to act as anticholinergic agents by blocking muscarinic acetylcholine receptors.[7] However, without specific pharmacological studies on **Ferrugine**, its precise biological targets and signaling pathways remain speculative.



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Figure 3: Postulated biological role of **Ferrugine** based on its class.

Further research is required to elucidate the specific biological activities and signaling pathways of **Ferrugine**.

Conclusion

Ferrugine is a structurally interesting tropane alkaloid with a well-defined chemical structure. While its synthesis has been achieved, there is a notable lack of publicly available, detailed spectroscopic and physical data. Furthermore, its pharmacological properties remain largely unexplored. This guide consolidates the currently available information and highlights the areas



where further research is needed to fully characterize this natural product and explore its potential applications in drug discovery and development. The detailed experimental protocols for its synthesis provide a valuable starting point for chemists to produce this compound for further study. The elucidation of its biological activity and signaling pathways represents a significant opportunity for future pharmacological research.

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